N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3S/c1-29-10-8-24(9-11-29)27-22(16-2-4-17(25)5-3-16)23(28-24)33-15-21(30)26-18-6-7-19-20(14-18)32-13-12-31-19/h2-7,14H,8-13,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRPSMDUOFHJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxin moiety with a triazaspiro group. Its molecular formula is , and it has a molecular weight of approximately 432.52 g/mol. The presence of diverse functional groups suggests multiple interaction sites for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 432.52 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on kinases and other enzymes linked to cancer progression and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzodioxin compounds can exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria and fungi.
- Cell Signaling Modulation : The structural components may interact with cellular receptors or signaling pathways, influencing processes such as apoptosis and cell proliferation.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results:
Antimicrobial Efficacy
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against Gram-positive bacteria and drug-resistant strains. For example:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2–10 |
| Escherichia coli | 4–16 |
| Candida albicans | 8–32 |
These findings suggest that the compound could be developed as a novel antimicrobial agent targeting resistant infections.
Anticancer Activity
The compound has also been tested for its anticancer properties against various tumor cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 (Liver) | 5.0 |
| Caco2 (Colon) | 8.0 |
| MDA-MB 231 (Breast) | 10.0 |
These results indicate that the compound may inhibit cell proliferation effectively in certain cancer types.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Case Study on Antimicrobial Resistance :
A study published in the Journal of Medicinal Chemistry found that derivatives similar to N-(2,3-Dihydro-1,4-benzodioxin) showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in improving efficacy against resistant strains . -
Anticancer Research :
In research focusing on the inhibition of DYRK1A kinase (a target for cancer therapy), compounds with similar scaffolds demonstrated sub-micromolar IC50 values for inhibiting cell growth in various cancer cell lines . This suggests that N-(2,3-Dihydro-1,4-benzodioxin) derivatives could serve as effective leads for further development.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing benzodioxin and triazole frameworks exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxin possess significant antimicrobial properties against a range of bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are associated with conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM), respectively .
Case Studies
- Inhibition of Acetylcholinesterase : A study demonstrated that derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) showed promising results in inhibiting acetylcholinesterase activity, suggesting potential use in Alzheimer's therapy .
- Antidiabetic Potential : Another research effort focused on the inhibition of α-glucosidase by sulfonamide derivatives related to N-(2,3-dihydrobenzo[1,4]-dioxin). These findings indicate a potential application in managing blood glucose levels in T2DM patients .
Therapeutic Potential
The unique structural features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide position it as a candidate for further development as:
- Neuroprotective Agent : Due to its ability to inhibit acetylcholinesterase.
- Antidiabetic Drug : Its efficacy in inhibiting α-glucosidase suggests it could help manage T2DM.
Preparation Methods
Synthesis of the Benzodioxane Acetamide Moiety
The benzodioxane fragment is derived from N-2,3-dihydrobenzodioxin-6-amine (1 ), which undergoes acetylation to introduce the sulfanyl-linked acetamide group. In a protocol adapted from sulfonamide synthesis, 1 reacts with bromoacetyl bromide in the presence of aqueous sodium carbonate to yield 2-bromo-N-(2,3-dihydrobenzodioxin-6-yl)acetamide (2 ). This intermediate serves as the electrophilic partner for subsequent thiol substitution.
Critical parameters include:
Construction of the Spirocyclic Triaza Scaffold
The 1,4,8-triazaspiro[4.5]deca-1,3-diene core is synthesized via a cyclocondensation strategy. Patent data outlines the formation of 1,3,8-triazaspiro[4.5]decan-4-one (3 ) from ethylenediamine and cyclohexanone derivatives under acidic conditions. Subsequent functionalization introduces the 4-fluorophenyl and methyl groups:
- Methylation at C8 : Treatment of 3 with methyl iodide in DMF at 60°C installs the 8-methyl group, yielding 8-methyl-1,3,8-triazaspiro[4.5]decan-4-one (4 ).
- Arylation at C3 : Suzuki-Miyaura coupling with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ affords 3-(4-fluorophenyl)-8-methyl-1,3,8-triazaspiro[4.5]decan-4-one (5 ).
The thiol group at C2 is introduced via nucleophilic displacement of a chloro intermediate (6 ) using thiourea, followed by hydrolysis to yield 2-mercapto-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-diene (7 ).
Coupling of Benzodioxane Acetamide and Spirocyclic Thiol
Thioether Bond Formation
The final step involves reacting 2 (2-bromoacetamide) with 7 (spirocyclic thiol) in a nucleophilic substitution. Optimized conditions include:
- Solvent : Anhydrous DMF or acetonitrile.
- Base : Triethylamine or K₂CO₃ to scavenge HBr.
- Temperature : 25–40°C for 12–24 hours.
The reaction proceeds with >75% yield to produce N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (8 ).
Purification and Characterization
Crude 8 is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Structural confirmation employs:
- IR spectroscopy : Peaks at 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of benzodioxane), and 2550 cm⁻¹ (S-H, absent post-coupling).
- ¹H-NMR (400 MHz, CDCl₃): δ 7.25–6.85 (m, aromatic protons), 4.20 (s, OCH₂O), 3.45 (t, spiro CH₂), 2.95 (s, N-CH₃).
- CHN analysis : Matches calculated values for C₂₅H₂₅FN₄O₃S (C: 62.48%, H: 5.24%, N: 11.65%).
Optimization and Scale-Up Considerations
Q & A
Q. How can researchers optimize the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide to improve yield and purity?
Methodological Answer: To optimize synthesis, systematically vary reaction conditions such as catalysts (e.g., lithium hydride), solvents (e.g., DMF), and temperature. Monitor reaction progress using thin-layer chromatography (TLC) and employ purification techniques like column chromatography or recrystallization. For example, in analogous sulfonamide-acetamide derivatives, lithium hydride facilitated nucleophilic substitution reactions at room temperature, achieving yields >80% after 3–4 hours . Post-reaction, precipitate the product using ice-water mixtures to enhance purity. Validate purity via melting point analysis and HPLC.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C=O, S-H stretches).
- Elemental Analysis : Validate empirical formulas via CHN analysis (accuracy ±0.3%).
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation of crystal structures .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. What experimental protocols are effective for screening this compound’s enzyme inhibition potential (e.g., α-glucosidase, acetylcholinesterase)?
Methodological Answer: Perform in vitro assays:
- Enzyme Kinetics : Use spectrophotometric methods to measure IC50 values. For α-glucosidase, incubate with p-nitrophenyl-α-D-glucopyranoside and monitor absorbance at 405 nm.
- Controls : Include positive controls (e.g., acarbose for α-glucosidase) and negative controls (DMSO solvent).
- Dose-Response Curves : Test concentrations from 0.1–100 µM to determine inhibitory potency.
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for triplicate data .
Advanced Research Questions
Q. How can computational modeling predict the molecular targets and binding mechanisms of this compound?
Methodological Answer: Leverage machine learning (ML) and molecular docking:
- Virtual Libraries : Generate compound analogs using ML-driven de novo design to explore chemical space and identify scaffolds with improved binding .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., α-glucosidase active sites). Analyze binding poses for hydrogen bonds, hydrophobic contacts, and π-π stacking.
- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Calculate binding free energies via MM-PBSA .
Q. How should researchers resolve contradictions in spectral data during structural elucidation (e.g., ambiguous NMR signals)?
Methodological Answer: Address discrepancies through:
- 2D NMR : Perform COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons.
- Crystallographic Validation : If NMR ambiguity persists, grow single crystals and solve the structure via X-ray diffraction (SHELXS/SHELXD for phase solution) .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian 16).
Q. What strategies are optimal for evaluating the environmental fate and ecotoxicological impact of this compound?
Methodological Answer: Adopt a tiered approach:
- Lab Studies : Assess biodegradability (OECD 301 tests) and hydrolysis/photolysis rates under controlled conditions.
- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC50) and chronic studies (e.g., algal growth inhibition).
- Field Simulations : Use model ecosystems (mesocosms) to study bioaccumulation in soil-water compartments and trophic transfer .
- QSAR Modeling : Predict environmental persistence and toxicity endpoints using quantitative structure-activity relationship models.
Data Contradiction Analysis
Q. How should conflicting bioactivity results (e.g., varying IC50 values across studies) be addressed?
Methodological Answer:
- Standardize Assays : Ensure consistent enzyme sources (e.g., recombinant human vs. rat-derived enzymes).
- Control Variability : Replicate experiments across independent labs with shared protocols.
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
